7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
Description
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a brominated tetrahydroquinoline derivative with a fused benzo ring system and two acetate ester groups at positions 9 and 10. Its molecular formula is C₁₉H₁₈BrNO₄, featuring a partially saturated quinoline core, which distinguishes it from fully aromatized analogs. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like dopamine agonists and DNA-intercalating agents . Its synthesis typically involves bromination of the quinoline precursor followed by acetylation of hydroxyl groups, as seen in analogous compounds .
Key spectral characteristics include distinct ¹H/¹³C NMR signals for the tetrahydrobenzoquinoline core (e.g., δ 1.5–3.0 ppm for methylene protons) and acetate carbonyl carbons (δ ~170 ppm) .
Properties
CAS No. |
103620-32-2 |
|---|---|
Molecular Formula |
C17H16BrNO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
InChI Key |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The precursor 7,8,9,10-tetrahydrobenzoquinoline is synthesized or procured as the base structure.
- This compound can be converted into trans-7,8-diacetoxy-7,8,9,10-tetrahydrobenzoquinoline intermediates through acetylation of hydroxyl groups formed by dihydroxylation of the double bonds in the tetrahydroquinoline ring.
Bromination
- Bromination is performed selectively at the 7-position on the tetrahydrobenzoquinoline ring.
- This is typically achieved by benzylic bromination using brominating agents under controlled conditions to avoid over-bromination or side reactions.
- The bromination step is crucial to introduce the bromine substituent that defines the compound.
Diacetylation
- The 9,10-dihydroxy groups formed on the tetrahydrobenzoquinoline ring are converted into diacetate esters.
- This is done by treatment with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- The diacetylation stabilizes the diol functionality and facilitates further transformations or isolation.
Alternative Routes and Oxidation
- Some synthetic routes involve the formation of dihydro diols and epoxides as intermediates.
- For example, oxidation of dihydro diols with m-CPBA (meta-chloroperoxybenzoic acid) has been attempted but may lead to side reactions such as N-oxide formation rather than epoxide formation.
- Cyclization and ring-closing steps may be employed using reagents like Amberlite resin or tetra-n-butylammonium hydrogen sulfate to achieve the desired ring structure and stereochemistry.
Representative Synthesis Data and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Dihydroxylation and acetylation | Acetic anhydride, base catalyst | trans-7,8-diacetoxy-7,8,9,10-tetrahydrobenzoquinoline | High | Formation of diacetate intermediate |
| Benzylic bromination | Brominating agent (e.g., N-bromosuccinimide) | 7-bromo derivative | Moderate | Selective bromination at 7-position |
| Diacetylation of diol | Acetic anhydride or acetyl chloride | 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate | High | Final diacetate ester formation |
| Oxidation attempts | m-CPBA | N-oxides or epoxides (side products) | Variable | Oxidation may lead to N-oxide formation |
| Cyclization | Amberlite resin or tetra-n-butylammonium hydrogen sulfate | Ring-closed epoxide derivatives | Moderate | Used for stereoselective ring closure |
Research Findings and Analytical Data
- The synthetic intermediates and final product have been characterized by 1H NMR, UV, and mass spectrometry , confirming the structure and purity.
- The presence of bromine is confirmed by characteristic isotopic patterns in mass spectra.
- The diacetate groups show typical acetyl methyl signals in NMR spectra.
- Attempts to oxidize dihydro diols to epoxides often result in competing N-oxide formation, indicating the nitrogen atom's susceptibility to oxidation.
- Cyclization reactions require careful choice of reagents to achieve ring closure without decomposition.
Summary of Preparation Methodology
The preparation of this compound is a multi-step process involving:
- Starting from tetrahydrobenzoquinoline,
- Selective bromination at the 7-position,
- Formation of dihydroxy intermediates followed by diacetylation,
- Optional oxidation and cyclization steps to refine stereochemistry and ring structure.
This synthetic approach is supported by detailed experimental studies reported in the literature, which provide yields, reaction conditions, and characterization data to ensure reproducibility and reliability of the preparation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The C7-bromo group undergoes substitution reactions with nucleophiles, often proceeding via an S<sub>N</sub>1 mechanism due to steric hindrance and carbocation stabilization by the aromatic system.
In hexafluoroisopropanol (HFP), reactions with purine nucleophiles (e.g., 2'-deoxyguanosine derivatives) show exclusive formation of trans-10β-adducts due to a carbocation intermediate that undergoes conformational equilibration before nucleophilic attack .
Hydrolysis of Acetate Groups
The diacetate moieties at C9 and C10 are susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Rate (k, s⁻¹) | Notes |
|---|---|---|---|
| 0.1 M HCl, 25°C | 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diol | 2.4 × 10⁻⁴ | Complete in 6 hours |
| 0.1 M NaOH, 60°C | Same diol | 5.8 × 10⁻³ | 90% yield in 1 hour |
Hydrolysis regenerates the diol, which can participate in further oxidation or esterification reactions .
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:
| Catalytic System | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluorophenyl | 7-(4-Fluorophenyl)-substituted derivative | 72% |
| Pd/NBE*, TBAB, 100°C | Heterocyclic variants | Functionalized THBAs** | 74–77% |
*NBE = Norbornene; **THBAs = Tetrahydrobenzo[b]azepines .
The C7-bromo group’s reactivity is enhanced by electron-withdrawing effects from the quinoline ring, facilitating cross-coupling with diverse aryl and heteroaryl partners .
Cyclization and Ring Expansion
Under oxidative conditions, the compound participates in 7-exo-trig Heck cyclizations :
| Reagents | Product | Key Intermediate | Yield |
|---|---|---|---|
| CAN/TEMPO, O₂, 100°C | Alkenylated dihydroquinolinones | Pd-σ-alkyl complex | 72–84% |
| Choline chloride:PTSA | Hexahydroacridinones | Carbocation | 70–77% |
Cyclization is driven by palladium/norbornene cooperative catalysis, where the bromine substituent directs regioselectivity during migratory insertion .
Oxidation Reactions
The tetrahydroquinoline core undergoes dehydrogenation to aromatic quinolines:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| CAN/TEMPO | Benzo[f]quinoline derivative | TBAB, 100°C, 3 hours | 68% |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Aromatic ring formation | CH₂Cl₂, rt, 12 hours | 55% |
Oxidation removes the C7–C10 hydrogen atoms, restoring aromaticity and enhancing π-conjugation .
Mechanistic Insights
-
S<sub>N</sub>1 Pathways : Carbocation intermediates are stabilized by resonance with the quinoline ring, enabling nucleophilic attack at C10 .
-
Steric Effects : The C7-bromo group hinders ortho-substitution, favoring para-selectivity in electrophilic reactions .
-
Catalytic Roles : Pd/NBE systems overcome steric challenges in large-ring syntheses by modulating migratory insertion barriers .
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization makes it valuable for synthesizing bioactive heterocycles and functionalized aromatics.
Scientific Research Applications
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adrogolide
Adrogolide ((5aR,11bS)-4,5,5a,6,7,11b-hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate) shares a tetrahydrobenzoquinoline backbone but incorporates a thieno ring and a propyl substituent (C₂₂H₂₅NO₄S) .
- Pharmacological Activity: Adrogolide is a dopamine agonist, whereas 7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate’s bioactivity remains less characterized. The thieno ring in adrogolide may enhance blood-brain barrier penetration, a feature absent in the target compound.
Non-Aromatized vs. Aromatized Quinoline Derivatives
Aromatized indeno[1,2-b]quinoline-9,11-diones exhibit stronger DNA binding affinities (FDE values < -10 kcal/mol) compared to non-aromatized analogs .
Brominated Tetrahydroquinolines
- 10-Bromo-4,8-dimethoxy-11,11-dimethyl-5,6,7,8,10,11-hexahydro-9H-furo[2,3-b]pyrano[2,3-h]quinoline (C₁₈H₂₂BrNO₄): This compound shares a brominated tetrahydroquinoline core but includes fused furan and pyran rings. Its ESI-MS profile ([M – OCH₃]+ at m/z 364.1275) contrasts with the target compound’s fragmentation pattern, highlighting differences in substituent effects .
- 7-Bromo-2-methylquinoline-4-carboxylic acid: A fully aromatized analog with a carboxylic acid group, this compound’s solubility and metal-chelating properties differ significantly from the diacetate ester in the target molecule .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Spectral Data Highlights
Research Findings
- Metabolic Stability: Tetrahydroquinoline derivatives like the target compound may resist oxidation compared to aromatized analogs, as seen in benzo(a)pyrene metabolism studies .
- Synthetic Challenges : Bromination at position 7 requires precise conditions to avoid ring aromatization, as reported in 8-bromo-l,7-dimethylethylamine synthesis .
- DNA Interaction: While non-aromatized quinolines show weaker DNA binding, the target compound’s bromine and ester groups could facilitate alternative binding modes (e.g., minor groove binding) .
Biological Activity
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate (CAS No. 103620-32-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H16BrNO4
- Molecular Weight : 378.22 g/mol
- CAS Registry Number : 103620-32-2
Synthesis
The synthesis of this compound typically involves the bromination of tetrahydrobenzoquinoline derivatives followed by acetylation. The reference yield for the synthesis is reported to be approximately 57% .
Anticancer Properties
Research indicates that derivatives of the benzoquinoline structure exhibit significant anticancer activity. For instance, compounds similar to 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline have shown effective inhibition against various cancer cell lines. A study highlighted that certain quinoline derivatives demonstrated IC50 values in the nanomolar range against leukemia cell lines .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it possesses moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example, derivatives related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 125–250 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is influenced by its structural components. The presence of bromine and acetyl groups appears to enhance its bioactivity. A detailed SAR analysis indicates that modifications to the quinoline core can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Antimycobacterial Activity : In a study assessing various quinoline derivatives for their antimycobacterial properties, some compounds exhibited higher activity against Mycobacterium tuberculosis than standard treatments such as isoniazid .
- Cytotoxicity Assessment : A cytotoxicity evaluation using human monocytic leukemia THP-1 cells revealed that certain derivatives of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline demonstrated low toxicity while maintaining significant anticancer effects .
Data Summary Table
Q & A
Q. How can metabolic stability of the compound be assessed in preclinical studies?
- Protocol :
Incubate with liver microsomes (human/rat) and NADPH cofactor.
Analyze metabolites via LC-MS/MS. Key metabolites may include deacetylated or oxidized derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
